molecular formula C6H5IN4 B15065715 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 1936437-50-1

7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B15065715
CAS No.: 1936437-50-1
M. Wt: 260.04 g/mol
InChI Key: IBHWCIGLLKMCAY-UHFFFAOYSA-N
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Description

7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS RN: 2227-98-7) is a heterocyclic compound of significant interest in medicinal chemistry research. It is known synonymously as 9-Deazaadenine, highlighting its structural analogy to the purine nucleobase adenine . The compound is supplied as a solid, appearing as a white to light gray or light yellow powder to crystal . As a key derivative of the pyrrolopyrimidine scaffold, this core structure is recognized as a privileged pharmacophore in the design and synthesis of novel biologically active molecules . The iodine substituent at the 7-position makes this amine a versatile synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. While specific biological data for this exact molecule may be limited, analogous pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine compounds have demonstrated a range of promising research applications. These include being investigated as inhibitors of various kinases, such as EGFR (Epidermal Growth Factor Receptor) and parasitic calcium-dependent protein kinases (CDPKs) for diseases like malaria . Related structures have also been explored as microtubule inhibitors with antitumor potential and as ligands for enzymes like adenine phosphoribosyltransferase . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate precautions, referring to the safety data sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1936437-50-1

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

7-iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C6H5IN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H,(H2,8,10,11)

InChI Key

IBHWCIGLLKMCAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)I

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Iodo 5h Pyrrolo 3,2 D Pyrimidin 4 Amine

Strategies for the Construction of the 5H-pyrrolo[3,2-d]pyrimidine Core

The synthesis of the fused 5H-pyrrolo[3,2-d]pyrimidine heterocyclic system is a critical first step. Chemists have developed several strategies, which can be broadly categorized into de novo synthesis and the derivatization of existing scaffolds.

De Novo Synthesis Approaches to the Fused Heterocyclic System

De novo synthesis involves the construction of the bicyclic pyrrolopyrimidine core from simpler, often acyclic or monocyclic, precursors. One prominent strategy begins with a suitably substituted pyrimidine (B1678525) ring, onto which the pyrrole (B145914) ring is subsequently annulated.

For instance, a synthetic route can start with a substituted pyrimidine, such as a 6-methylpyrimidine derivative. A formylation reaction can be performed on the methyl group, followed by a ring-closing cyclization to yield the pyrrolo[3,2-d]pyrimidine core. nih.gov This method builds the pyrrole ring onto a pre-existing pyrimidine.

Another powerful de novo approach is the domino C-N cross-coupling/hydroamination reaction. This method utilizes readily available alkynylated uracils (a pyrimidine derivative) which are reacted with anilines in the presence of a palladium catalyst. beilstein-journals.org This sequence first forms a C-N bond, followed by an intramolecular cyclization (hydroamination) to construct the fused pyrrole ring, yielding the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione structure in moderate to good yields. beilstein-journals.org

Derivatization of Pre-existing Pyrrolopyrimidine Scaffolds

Alternatively, the desired functional groups can be introduced onto a pre-existing, unfunctionalized or differently functionalized 5H-pyrrolo[3,2-d]pyrimidine core. A common precursor is 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. nih.gov This intermediate allows for sequential and regioselective substitution reactions. The chlorine atoms, particularly the one at the C-4 position, are susceptible to nucleophilic substitution. By reacting this dichlorinated scaffold with ammonia (B1221849) or an appropriate amine source, the 4-amino group can be installed to furnish the pyrrolo[3,2-d]pyrimidin-4-amine skeleton, which can then be subjected to iodination.

Regioselective Introduction of the Iodine Moiety at the C-7 Position

The introduction of an iodine atom specifically at the C-7 position of the pyrrole ring is a key transformation. The electron-rich nature of the pyrrole ring makes it amenable to electrophilic halogenation.

Halogenation Reactions Utilizing N-iodosuccinimide and Related Reagents

N-Iodosuccinimide (NIS) is a widely used and effective reagent for the electrophilic iodination of aromatic and heteroaromatic compounds under mild conditions. calibrechem.com Its application is central to the synthesis of 7-iodo-5H-pyrrolo[3,2-d]pyrimidine derivatives. The reaction involves the direct treatment of the 5H-pyrrolo[3,2-d]pyrimidine substrate with NIS in a suitable organic solvent. The electrophilic iodine species generated from NIS attacks the C-7 position of the pyrrole ring, which is the most electronically activated site for such a substitution.

Several examples from the literature demonstrate this transformation on closely related scaffolds. The iodination of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with NIS in anhydrous tetrahydrofuran (B95107) (THF) successfully yields the 7-iodo product. nih.gov Similarly, pyrrolo[3,2-d]pyrimidine-2,4-dione can be effectively iodinated at the C-7 position using NIS in dimethylformamide (DMF). nih.gov

Starting MaterialReagentSolventTemperatureYieldReference
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidineN-Iodosuccinimide (NIS)Anhydrous THFRoom Temperature85% nih.gov
Pyrrolo[3,2-d]pyrimidine-2,4-dioneN-Iodosuccinimide (NIS)Anhydrous DMF-10 to -5 °C87.2% nih.gov
2,4-bis(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidineN-Iodosuccinimide (NIS)CH₂Cl₂Not specifiedNot specified nih.gov

Optimization of Reaction Conditions for Iodination Yield and Selectivity

The efficiency and regioselectivity of the iodination reaction are highly dependent on the reaction conditions. The choice of solvent is crucial; solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (B109758) (CH₂Cl₂) are commonly employed. nih.govnih.gov The reaction temperature can also be adjusted to control the reaction rate and minimize side products. For instance, iodinating pyrrolo[3,2-d]pyrimidine-2,4-dione is performed at low temperatures (-10 to -5 °C) to enhance selectivity. nih.gov

For less reactive or deactivated aromatic systems, the electrophilicity of the iodinating agent can be increased by using acidic catalysts or activators in conjunction with NIS. researchgate.netorganic-chemistry.org Strong acids like sulfuric acid or trifluoroacetic acid can protonate NIS, generating a more potent electrophilic iodine species. researchgate.netorganic-chemistry.org This strategy allows for the successful iodination of substrates that are otherwise unreactive under neutral conditions. The optimization process involves a careful balance of the substrate's reactivity, the strength of the iodinating agent, solvent polarity, and temperature to achieve the highest possible yield and selectivity for the desired C-7 iodo isomer.

Advanced Synthetic Modifications and Derivatization Strategies

The 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine molecule serves as a platform for further synthetic diversification. The iodine atom at C-7 is particularly valuable as it enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, significantly expanding the chemical space accessible from this intermediate.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the functionalization of the pyrrolo[3,2-d]pyrimidine core. While direct examples on this compound are not extensively detailed in the provided literature, the principles of SNAr on the related 4-chloropyrrolo[2,3-d]pyrimidine scaffold offer significant insights. nih.govntnu.nopreprints.orgpreprints.org These reactions typically involve the displacement of a halide at the C4 position by a nucleophile. For instance, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines has been studied under acidic conditions, with water emerging as a highly effective solvent. nih.govntnu.nopreprints.orgpreprints.org This suggests that the 4-amino group of this compound could potentially be exchanged or that other leaving groups at this position could be substituted. One study features an SNAr substitution reaction as a key step in a robust route to synthesize 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines. acs.org

The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For example, in the case of 4-chloropyrrolopyrimidines, reactions with anilines are promoted by acid, which activates the pyrimidine ring towards nucleophilic attack. nih.govntnu.nopreprints.orgpreprints.org However, the amount of acid must be carefully controlled to avoid competing solvolysis. nih.govntnu.nopreprints.orgpreprints.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Pyrrolopyrimidine Scaffolds

NucleophileSubstrateConditionsProductReference
Aniline4-chloro-7H-pyrrolo[2,3-d]pyrimidineHCl (cat.), H₂O, 80 °CN-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine ntnu.no
Various anilines4-chloro-7H-pyrrolo[2,3-d]pyrimidineHCl (0.1 equiv.), H₂OCorresponding N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines preprints.orgpreprints.org

Palladium-Catalyzed Cross-Coupling Methodologies for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the elaboration of the this compound core, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the C7 position.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a widely employed method for the introduction of aryl and heteroaryl moieties. This reaction typically involves the coupling of an organoboron reagent with a halide in the presence of a palladium catalyst and a base. While specific examples for this compound are not explicitly detailed, the Suzuki-Miyaura coupling of the isomeric 5-iodo-7H-pyrrolo[2,3-d]pyrimidines with various boronic acids proceeds smoothly to afford the corresponding 5-aryl derivatives in moderate yields. nih.gov This suggests a similar reactivity for the target compound. The reaction is generally carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in a solvent system like 1,2-dimethoxyethane (B42094) with an aqueous base. nih.gov This methodology has been successfully applied to functionalize related tricyclic scaffolds. nih.gov

Table 2: Conditions for Suzuki-Miyaura Coupling on a Related Pyrrolopyrimidine Scaffold

SubstrateBoronic AcidCatalystBaseSolventProductReference
7-alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-aminesAryl/Heteroaryl boronic acidsPd(PPh₃)₄aq. Na₂CO₃DME7-alkyl-5-(hetero)aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines nih.gov
Buchwald-Hartwig Amination for Diverse Amine Introductions

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines. This reaction has been utilized in the synthesis of novel substituted piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidines, demonstrating its utility on this heterocyclic system. researchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. A domino C-N coupling/hydroamination reaction has also been developed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, which incorporates a Buchwald-Hartwig type transformation. beilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-journals.org This further supports the feasibility of this reaction on the this compound scaffold to introduce diverse amine functionalities.

Table 3: Representative Buchwald-Hartwig Amination on a Related Pyrrolopyrimidine Scaffold

SubstrateAmineCatalystBaseProductReference
Halogenated 7H-pyrrolo[2,3-d]pyrimidineSubstituted PiperazinesTetrakis(triphenylphosphine)palladium(0)Cesium carbonateSubstituted Piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidines researchgate.net
Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are valuable handles for further chemical transformations. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The Sonogashira reaction has been successfully performed on the related 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine with ethynyltrimethylsilane, demonstrating the viability of this methodology for the alkynyl functionalization of the pyrrolopyrimidine core. nih.gov This reaction is a key step in a synthetic route that ultimately leads to the formation of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core itself. nih.gov

Table 4: Sonogashira Coupling on a Related Iodinated Pyrrolopyrimidine

SubstrateAlkyneCatalystCo-catalystConditionsProductReference
5-iodo-4,6-diaminopyrimidineEthynyltrimethylsilanePd(PPh₃)₄CuIDiisopropylamine, THF, 70 °C5-((trimethylsilyl)ethynyl)pyrimidine-4,6-diamine nih.gov

Copper-Catalyzed Carbon-Heteroatom Bond Formations (e.g., C-S coupling)

Copper-catalyzed cross-coupling reactions offer an alternative and complementary approach to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. nih.gov These reactions are particularly useful for the formation of C-S bonds. While direct examples of copper-catalyzed C-S coupling on this compound are not explicitly provided, the synthesis of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines has been achieved through an oxidative addition reaction with various aryl thiols, highlighting the potential for C-S bond formation on this scaffold. acs.org Copper-catalyzed C-N and C-O bond formations, often referred to as Ullmann-type reactions, are also well-established methods for constructing carbon-heteroatom bonds and could potentially be applied to the target molecule. mdpi.com

Introduction of N-Substituents on the Pyrrole Nitrogen (N-5) for Structural Diversification

The pyrrole nitrogen (N-5) of the this compound scaffold provides another site for structural diversification. An efficient and robust solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines has been developed, which includes an N-alkylation step. acs.org This demonstrates that the pyrrole nitrogen can be readily functionalized, allowing for the introduction of a variety of substituents to modulate the physicochemical and biological properties of the resulting compounds. This N-alkylation is a key step in a synthetic approach that allows for the late-stage introduction of substituents, enabling the rapid exploration of diverse analogues. acs.org

Green Chemistry Approaches and Efficiency Enhancements in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient protocols. For complex heterocyclic scaffolds like this compound, this involves leveraging technologies that reduce reaction times, minimize waste, and utilize safer solvent systems.

Microwave-assisted synthesis has emerged as a powerful tool in heterocyclic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purities compared to conventional heating methods. google.comnih.gov While a specific microwave-assisted protocol for the direct synthesis or iodination of this compound is not extensively detailed in the reviewed literature, the application of this technology to analogous structures underscores its potential.

For instance, the synthesis of the related 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, a regioisomer of the target scaffold, has been successfully achieved using microwave irradiation. nih.gov In this procedure, a base-promoted ring closure of 5-ethynylpyrimidine-4,6-diamine is carried out in dimethyl sulfoxide (B87167) (DMSO). The reaction mixture is subjected to microwave irradiation at 180 °C for 15 minutes, which efficiently yields the desired pyrrolopyrimidine product. nih.gov This demonstrates the utility of microwave heating for key cyclization steps in the formation of the deazapurine nucleus. The general procedure for the synthesis of 2-amino-4-chloro-pyrimidine derivatives involves microwave irradiation at 120–140 °C for 15–30 minutes in anhydrous propanol, showcasing a significant acceleration of the reaction. nih.gov The application of similar microwave-assisted strategies to the cyclization and subsequent halogenation steps required for the synthesis of this compound could offer substantial improvements in efficiency and throughput.

Table 1: Example of Microwave-Assisted Synthesis of a Related Pyrrolopyrimidine Core

PrecursorReaction TypeConditionsProductReference
5-Ethynylpyrimidine-4,6-diamineBase-promoted ring closureCs₂CO₃, DMSO, 180 °C, 15 min, 100 W Microwave7H-pyrrolo[2,3-d]pyrimidin-4-amine nih.gov

The use of aqueous media and the development of recyclable catalytic systems are cornerstones of green chemistry, aiming to reduce reliance on volatile organic solvents and minimize waste from precious metal catalysts. mdpi.comresearchgate.net The 7-iodo substituent on the pyrrolo[3,2-d]pyrimidine core makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, which are fundamental for introducing molecular diversity.

A significant challenge in homogeneous catalysis is the recovery and reuse of the expensive palladium catalyst. To address this, extensive research has focused on developing recyclable catalyst systems. mdpi.comdntb.gov.ua Strategies include immobilizing the palladium catalyst on solid supports, such as magnetic nanoparticles, or using ligands that facilitate catalyst recovery. dntb.gov.ua For instance, a palladium(II)/metformin complex has been shown to be highly active for Sonogashira cross-coupling reactions in neat water, and this catalytic system can be recycled up to four times with no significant loss of efficiency. researchgate.net Such approaches hold great promise for the sustainable functionalization of this compound, enabling the efficient production of derivatives while adhering to green chemistry principles. researchgate.net

Characterization of Synthetic Intermediates and Final Compounds

Rigorous characterization of synthetic intermediates and the final product is essential to confirm chemical identity, establish purity, and ensure reproducibility. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic methods provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of pyrrolo[3,2-d]pyrimidine derivatives. While specific, published experimental data for this compound is limited in the reviewed literature, data from closely related analogs can be used for comparison. For example, the spectra of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a regioisomeric and bromo-substituted analog, provide expected chemical shift ranges for the core protons and carbons. rsc.org The proton spectrum shows the pyrimidine H-2 proton as a singlet around δ 8.27 ppm and the pyrrole H-6 proton as a singlet at δ 6.91 ppm. rsc.org The methyl group on the pyrrole nitrogen appears at δ 3.75 ppm. rsc.org

Table 2: NMR Data for the Analogous Compound 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in CDCl₃

NucleusChemical Shift (δ, ppm)AssignmentReference
¹H8.27 (s)H-2 rsc.org
¹H6.91 (s)H-6 rsc.org
¹H5.92 (br s)NH₂ rsc.org
¹H3.75 (s)N₇-CH₃ rsc.org
¹³C157.0C-4 rsc.org
¹³C152.8C-2 rsc.org
¹³C149.8C-7a rsc.org
¹³C124.7C-6 rsc.org
¹³C102.0C-4a rsc.org
¹³C86.1C-5 rsc.org
¹³C31.5N₇-CH₃ rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. For this compound (C₆H₅IN₄), the predicted monoisotopic mass is 259.9559 Da. uni.lu Predicted m/z values for common adducts are useful for interpreting experimental mass spectra.

Table 3: Predicted Mass Spectrometry Data for this compound

AdductCalculated m/zReference
[M+H]⁺260.96318 uni.lu
[M+Na]⁺282.94512 uni.lu
[M-H]⁻258.94862 uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for N-H stretching of the amine and pyrrole groups (typically in the 3100-3500 cm⁻¹ region) and C=N/C=C stretching vibrations of the aromatic rings (around 1500-1650 cm⁻¹).

Chromatographic methods are essential for monitoring reaction progress, purifying products, and assessing the final purity of the compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reactions. For the purification of a key intermediate, 7-Iodo-2,4-dichloro pyrrolo[3,2-d]pyrimidine, silica (B1680970) gel chromatography was employed, indicating that TLC on silica plates is a suitable analytical method. nih.gov Another intermediate, N-tert-Butyloxycarbonyl-2,4-dichloro pyrrolo[3,2-d]pyrimidine, was reported to have an Rf value of 0.5 when using a 19:1 hexanes/EtOAc solvent system. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a mass spectrometer (LC-MS), is the standard for determining the purity of final compounds. Purity is typically assessed by the peak area percentage at a specific UV wavelength. For related pyrrolo[2,3-d]pyrimidine-4-amine derivatives, purity has been confirmed to be >95% using HPLC analysis. rsc.org A typical method involves a reverse-phase C8 column with a gradient elution system. rsc.org

Table 4: Example of HPLC-MS Conditions for Purity Analysis of Related Pyrrolopyrimidine Derivatives

ParameterConditionReference
ColumnPhenomenex Luna 3 µM C8(2) 15 mm × 4.6 mm rsc.org
Mobile Phase A0.1% formic acid in H₂O rsc.org
Mobile Phase B0.1% formic acid in MeCN rsc.org
Flow Rate0.5 mL/min rsc.org
GradientTime-dependent gradient from 5% B to 100% B rsc.org
UV Detection254 nm rsc.org

Structure Activity Relationship Sar Investigations of 7 Iodo 5h Pyrrolo 3,2 D Pyrimidin 4 Amine and Its Analogs

Impact of Iodine at C-7 on Ligand-Target Interactions

The substitution of a halogen atom, particularly iodine, at the C-7 position of the pyrrolo[3,2-d]pyrimidine ring has proven to be a critical modification for enhancing biological potency. This enhancement is attributed to a combination of the halogen's unique electronic and steric properties and its capacity to form specific, high-affinity interactions.

Electronic and Steric Contributions of Halogenation

The introduction of an iodine atom at the C-7 position significantly boosts the antiproliferative activity of pyrrolo[3,2-d]pyrimidine analogs. nih.gov Studies have shown that this modification can enhance potency by a factor of 5 to 20, reducing the half-maximal inhibitory concentration (IC50) to sub-micromolar levels. nih.gov This suggests that the presence of a halogen at the C-7 position is of paramount importance for cytotoxicity. nih.gov

The iodine atom, being a large halogen, introduces significant steric bulk. nih.gov This can promote favorable interactions by occupying a specific pocket in the target protein, leading to increased binding affinity. Furthermore, the electronic properties of iodine, such as its high polarizability, contribute to dispersion forces (van der Waals interactions) that stabilize the ligand-target complex. The C-7 iodine has been shown to impart cytotoxic properties to the pyrrolo[3,2-d]pyrimidine scaffold independently of other substitutions on the molecule. nih.gov

Halogen Bonding Interactions in Biological Systems

Beyond simple steric and electronic effects, the iodine atom at C-7 can participate in a highly directional, non-covalent interaction known as a halogen bond. ijres.org This interaction occurs between an electrophilic region on the halogen atom, termed a σ-hole, and a nucleophilic region (a Lewis base) on another atom, such as an oxygen or nitrogen atom within the protein's binding site. ijres.org

Halogen bonding is a significant force in molecular recognition and can be a determining factor in the affinity of a ligand for its target. ijres.orgnih.gov The strength of this bond is tunable and depends on the specific halogen and its chemical environment. researchgate.net In the context of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine, the iodine atom acts as a halogen bond donor, forming a stable complex with an electron-donating residue in the target protein. This interaction contributes to the observed increase in biological activity and selectivity, highlighting the importance of halogen bonding as a key consideration in drug design. nih.govresearchgate.net

Elucidation of Key Pharmacophoric Features

The pharmacophore of a molecule defines the essential spatial arrangement of features necessary for its biological activity. For the this compound series, SAR studies have illuminated the critical roles of substituents at various positions on the heterocyclic core, as well as the conformational properties of the ring system itself.

Role of Substituents at C-2, C-4, and N-5 in Modulating Biological Response

Modifications to the pyrimidine (B1678525) ring, particularly at the C-2 and C-4 positions, are known to modulate enzymatic recognition. researchgate.net For instance, the presence of two chlorine atoms at the C-2 and C-4 positions results in compounds with measurable cytostatic activity. nih.gov The potency of these 2,4-dichloro analogs is dramatically increased upon the introduction of iodine at C-7. nih.gov Conversely, replacing the chloro groups with O-benzyl substituents leads to a significant loss of activity, which can be partially compensated for by the presence of the C-7 iodine. nih.gov

The N-5 position of the pyrrole (B145914) ring has also been identified as a key site for modulating both activity and toxicity. N-5 methylation has been shown to be a requirement for potent microtubule depolymerizing activity in certain analogs, increasing potency over 150-fold compared to the unsubstituted parent compound. nih.gov Furthermore, N-5 alkyl substitutions have been explored as a strategy to decrease toxicity. semanticscholar.org These modifications can lead to compounds with comparable antiproliferative activity but with significantly reduced toxicity, potentially by slowing the rate of metabolism. semanticscholar.org

CompoundR1 (C-2)R2 (C-4)R3 (C-7)Relative Potency/ActivityReference
1ClClHBaseline micromolar activity nih.gov
2ClClI5 to 20-fold more potent than Compound 1 nih.gov
3O-benzylO-benzylH3 to 15-fold less active than Compound 1 nih.gov
4O-benzylO-benzylIMore potent than Compound 3; comparable to Compound 1 nih.gov

Conformational Analysis of the Pyrrolo[3,2-d]pyrimidine Ring System

Molecular modeling and 1H NMR studies have been used to investigate the stable solution conformations of pyrrolo[3,2-d]pyrimidine derivatives. nih.gov These studies have shown that substituents, for example on the 4-amino group, can adopt specific orientations (e.g., a syn conformation) relative to the core scaffold. nih.gov Such conformational restrictions can lock the molecule into a bioactive shape that fits optimally into the target's binding site, thereby enhancing potency. The pyrrolo[3,2-d]pyrimidine scaffold itself can engage in hydrophobic interactions with amino acid residues like leucine, alanine, and valine in a protein's binding pocket. nih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry has emerged as an indispensable tool in the exploration of Structure-Activity Relationships (SAR) for this compound and its analogs. These in silico techniques provide profound insights at the molecular level, enabling the rational design of novel derivatives with enhanced potency and selectivity. By simulating interactions between the pyrrolopyrimidine scaffold and its biological targets, researchers can predict binding affinities, understand key structural requirements for activity, and analyze the dynamic behavior of ligand-receptor complexes. This section details the application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations in elucidating the SAR of this important class of compounds.

Molecular Docking Studies for Binding Affinity Prediction and Mode of Binding

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For the pyrrolopyrimidine scaffold, docking studies have been instrumental in understanding how analogs bind to the active sites of various protein targets, such as kinases and other enzymes. These studies reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity.

In studies of related pyrrolo[2,3-d]pyrimidine derivatives, molecular docking has been successfully used to predict their binding modes. For instance, docking of novel pyrrolo[2,3-d]pyrimidine derivatives into the active site of the Discoidin Domain Receptor 2 (DDR2), a type of tyrosine kinase, helped to provide a thorough understanding of their interactions. nih.gov Similarly, docking simulations of fused pyrrolopyrimidine derivatives against targets like Cyclooxygenase-2 (COX-2) and Toll-like Receptor 4 (TLR-4) have shown alignment with in vitro biological data, confirming the potential of these compounds as anti-inflammatory agents. tandfonline.comnih.gov

Docking analyses of pyrrolopyrimidine derivatives targeting cancer-related proteins have also been insightful. Studies on compounds designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) utilized molecular docking to augment their antiproliferative activity findings. glpbio.com In another example, docking of pyrrolo[2,3-d]pyrimidine derivatives into the anti-apoptotic protein Bcl-2 confirmed promising binding affinities, corroborating experimental results. nih.gov These computational models allow researchers to visualize how modifications to the pyrrolopyrimidine core, such as the addition of different substituents, affect the binding orientation and interaction profile within the target's active site, thereby guiding the synthesis of more potent inhibitors.

A representative molecular docking study might reveal key interactions between a pyrrolopyrimidine analog and its target protein, as summarized in the table below.

Interacting ResidueInteraction TypeDistance (Å)
Lys514Hydrogen Bond2.1
Glu571Hydrogen Bond2.5
Asp641Hydrophobic3.8
Asn568van der Waals4.2

This table is illustrative, based on typical interactions identified in docking studies of kinase inhibitors such as pyrrolo-pyrimidine derivatives targeting FGFR1. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For pyrrolopyrimidine analogs, QSAR studies provide valuable insights into the specific molecular features that are crucial for their inhibitory effects.

A QSAR study was conducted on a series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives to understand their potential as Bruton's tyrosine kinase (BTK) inhibitors for treating rheumatoid arthritis. nih.govresearchgate.net Using the QSAR-INSUBRIA (QSARINS) software, researchers generated models to identify the structural features that correlate significantly with the anti-rheumatoid activity. nih.govresearchgate.net The resulting QSAR models were found to be statistically robust and demonstrated a strong ability to predict the activity of new compounds. nih.govresearchgate.net This type of analysis helps deduce which parts of the molecule can be modified to improve potency.

In a similar vein, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrrolo-pyrimidine derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov These models provide a three-dimensional map of the steric and electrostatic fields around the molecules, highlighting regions where modifications would likely lead to increased or decreased activity. The high predictive values (q² and r²) of the CoMFA and CoMSIA models indicated their reliability for predicting the bioactivities of novel FGFR1 inhibitors. nih.gov The insights gained from such QSAR studies are critical for the optimization of pharmacophores, guiding the design and development of new, more effective therapeutic agents. nih.govresearchgate.net

The statistical robustness of a typical QSAR model for pyrrolopyrimidine derivatives is often evaluated using several parameters, as shown in the example table below.

ParameterValueDescription
> 0.8Coefficient of determination (goodness of fit)
> 0.6Cross-validated correlation coefficient (predictive ability)
F-test High valueStatistical significance of the model
RMSE Low valueRoot Mean Square Error (accuracy of predictions)

This table represents typical validation parameters for a robust QSAR model, similar to those developed for pyrrolo-pyrimidine analogs. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. For the this compound scaffold, MD simulations provide a deeper understanding of the stability of the ligand-protein complex, the conformational flexibility of the ligand within the binding site, and the influence of surrounding solvent molecules.

MD simulations are often performed on the complex structures obtained from molecular docking to assess their stability and provide a more accurate estimation of binding strength. tandfonline.commdpi.com For example, a 200 ns simulation of 7H-pyrrolo[2,3-d]pyrimidine inhibitors bound to p21-activated kinase 4 (PAK4) was used to analyze the dynamic behavior of the complex. mdpi.com Key metrics such as the root mean square deviation (RMSD) of the protein's backbone atoms are monitored to ensure the system reaches equilibrium. mdpi.com Fluctuations of less than 0.1 nm in RMSD are generally considered indicative of a stable system. mdpi.com

Furthermore, MD simulations allow for the calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA or MM/PBSA). nih.govmdpi.com This calculation provides a more quantitative prediction of binding affinity than docking scores alone, as it accounts for entropic and solvent effects. In the study of PAK4 inhibitors, binding free energy calculations helped to explain the differences in inhibitory capacity among four different pyrrolopyrimidine derivatives. mdpi.com Analysis of per-residue energy decomposition can pinpoint which amino acids in the receptor contribute most significantly to the binding energy through hydrogen bonding or van der Waals interactions. nih.gov Such detailed analyses of conformational changes and energetic contributions are crucial for the fine-tuning of lead compounds. nih.govmdpi.com

Simulation ParameterTypical Value/ObservationPurpose
Simulation Time 100-200 nsTo observe the dynamic stability and conformational changes of the complex over a significant period. tandfonline.commdpi.com
RMSD Fluctuation < 0.1 nmTo confirm the stability of the protein-ligand complex after an initial equilibration period. mdpi.com
SASA Stable valueTo measure the Solvent Accessible Surface Area and assess conformational changes on the protein surface. mdpi.com
Binding Free Energy (MM/PBSA) Calculated (e.g., in kJ/mol)To provide a more accurate estimation of binding affinity by including solvent effects. mdpi.com

This table outlines key parameters and their significance in MD simulations of protein-ligand complexes involving pyrrolopyrimidine analogs. tandfonline.commdpi.com

Biological Target Identification and Molecular Mechanisms of Action

Identification of Protein Kinase Targets

The 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine scaffold has been identified as a versatile platform for the development of potent inhibitors targeting various protein kinases. Its structural features allow for modifications that can confer high selectivity and affinity for the ATP-binding sites of these enzymes.

Inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2

Derivatives of the pyrrolo[2,3-d]pyrimidine core structure have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Overactivity of CDKs, particularly CDK2, is often associated with uncontrolled cell proliferation in cancer. researchgate.net Research into 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives, which share a core structure, has led to the development of highly selective CDK2 inhibitors. nih.gov While pan-CDK inhibitors have been developed, their clinical utility has sometimes been limited by toxicities associated with the inhibition of multiple CDKs, such as CDK1 and CDK9. nih.gov The focus has therefore shifted to more selective inhibitors. For instance, certain N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated potent CDK2 inhibition with high selectivity over other CDKs. mdpi.com One such compound exhibited a Ki value of 0.005 µM for CDK2 and displayed sub-micromolar antiproliferative activity across a panel of cancer cell lines. mdpi.com Mechanistic studies have shown that these compounds can reduce the phosphorylation of the retinoblastoma protein (Rb), a key substrate of CDK2, leading to cell cycle arrest and apoptosis. mdpi.com

Compound ClassTarget KinaseInhibitory Activity (Ki)Cellular Effect
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativesCDK20.005 µMReduced Rb phosphorylation, cell cycle arrest, apoptosis
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onesCDK2-Highly selective inhibition

Modulation of Receptor-Interacting Protein Kinase 1 (RIPK1) Activity

The pyrrolo[2,3-d]pyrimidine scaffold has also been utilized to develop inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and necroptosis. nih.govresearchgate.net A series of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were identified as a new class of RIPK1 inhibitors. nih.govresearchgate.net One of the most active compounds from this series demonstrated a potent binding affinity (KD) of 0.004 µM and an enzymatic IC50 value of 0.011 µM for RIPK1. nih.govresearchgate.net This compound also exhibited good kinase selectivity and was effective in protecting cells from necroptosis. nih.govresearchgate.net The activation of RIPK1 kinase activity is implicated in the pathology of a variety of inflammatory diseases and neurodegenerative disorders. nih.gov Small molecule inhibitors of RIPK1, by stabilizing the inactive conformation of the kinase, represent a promising therapeutic strategy. nih.gov

CompoundTarget KinaseBinding Affinity (KD)Enzymatic IC50
1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-oneRIPK10.004 µM0.011 µM

Inhibition of Janus Kinase 1 (JAK1) and Related Family Members

The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a core component of several selective inhibitors of Janus Kinase 1 (JAK1). nih.govresearchgate.net JAK1 is a non-receptor tyrosine kinase that mediates the signaling of numerous cytokines involved in inflammation and immunity. nih.gov The development of JAK1-selective inhibitors is a key therapeutic goal for treating autoimmune diseases like rheumatoid arthritis. nih.gov A novel series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives demonstrated potent JAK1 inhibition, with one compound showing an IC50 value of 12.6 nM and a 10.7-fold selectivity over the related JAK2. nih.gov This selectivity is crucial as non-selective JAK inhibition can lead to undesirable side effects. Molecular modeling studies have provided insights into the binding interactions of these compounds with the JAK1 active site, aiding in the design of more potent and selective inhibitors. nih.gov

Compound ClassTarget KinaseInhibitory Activity (IC50)Selectivity
4-amino-7H-pyrrolo[2,3-d]pyrimidine derivativesJAK112.6 nM10.7-fold over JAK2

Targeting RET Kinase and its Mutants

Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of the RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase whose mutations and fusions are drivers in certain types of thyroid and non-small cell lung cancers. nih.govresearchgate.net A lead compound from this series exhibited low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant. nih.gov This compound was also effective in inhibiting the growth of a cell line driven by a RET gene fusion. nih.gov The synthetic route to these compounds involved a 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediate, highlighting the relevance of the iodo-substituted scaffold. nih.gov Computational studies have suggested a binding mode for these inhibitors within the RET kinase domain, providing a basis for further optimization. nih.gov

CompoundTarget KinaseActivity
Pyrrolo[2,3-d]pyrimidine derivative (Compound 59)RET-wt, RET V804MLow nanomolar potency

Inhibition of Colony Stimulating Factor 1 Receptor (CSF1R)

Highly selective inhibitors of Colony Stimulating Factor 1 Receptor (CSF1R) have been developed based on the pyrrolo[2,3-d]pyrimidine scaffold. nih.govacs.org CSF1R is a receptor tyrosine kinase essential for the differentiation and survival of macrophages, making it an attractive target for inflammatory disorders and cancers. nih.govacs.orgnih.gov A prototypic inhibitor from one series demonstrated a CSF1R enzymatic IC50 of 1 nM. acs.org The synthesis of these inhibitors has utilized intermediates such as 4-amino-6-iodo-7-((2-(trimethylsilyl)-ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, indicating the utility of the iodo-substituted core in generating potent CSF1R inhibitors. nih.govacs.org Structure-activity relationship studies have guided the optimization of these compounds to achieve high potency and selectivity. nih.gov

Compound ClassTarget KinaseEnzymatic IC50
Pyrrolo[2,3-d]pyrimidine derivativesCSF1R1 nM

Activity Against Fms-like Tyrosine Receptor Kinase 3 (FLT3)

Derivatives of pyrrolo[2,3-d]pyrimidine have shown significant activity against Fms-like Tyrosine Receptor Kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is a common driver in acute myeloid leukemia (AML). nih.govresearchgate.net A series of these compounds were optimized for their cytotoxic activities against cancer cells with FLT3-ITD mutations. researchgate.net One potent derivative exhibited nanomolar FLT3 inhibitory activity and subnanomolar inhibitory activity against AML cell lines. researchgate.net Importantly, this compound also showed activity against quizartinib-resistant FLT3 mutants and demonstrated over 40-fold selectivity for FLT3 over the related c-Kit kinase, which could translate to a better safety profile by reducing myelosuppression. researchgate.net

Compound ClassTarget KinaseActivitySelectivity
Pyrrolo[2,3-d]pyrimidine derivativesFLT3-ITDNanomolar to subnanomolar inhibitory activity>40-fold over c-Kit

Inhibition of Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs)

Research into novel antimalarial agents has identified the 7H-pyrrolo[2,3-d]pyrimidine-4-amine scaffold as a promising starting point for developing inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs), particularly PfCDPK1 and PfCDPK4. research-nexus.net These kinases are critical for the life cycle of the malaria parasite. research-nexus.net

In one study, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine was synthesized and used as a key intermediate. nih.gov Through Suzuki-Miyaura cross-coupling reactions at the C-5 iodo position, a series of derivatives were created. While the parent iodo compound itself was not assayed, the resulting derivatives showed potent inhibitory activity against PfCDPK4 and PfCDPK1. nih.govnih.gov This highlights the utility of this compound as a foundational structure for generating potent antimalarial compounds. nih.gov These compounds are designed as "bumped kinase inhibitors," which feature bulky substituents that can enter a hydrophobic pocket in the ATP-binding site of the target kinase. nih.govmalariaworld.org

Table 1: Inhibitory Activity of this compound Derivatives against PfCDPKs
Compound DerivativeTarget KinaseIC₅₀ (µM)Reference
Derivative 1PfCDPK40.210 - 0.530 research-nexus.net
Derivative 2PfCDPK10.589 research-nexus.net

FAK and Pyk2 Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored for the development of inhibitors against Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). mdpi.com These non-receptor tyrosine kinases are involved in cellular processes like adhesion, proliferation, and migration and are often overexpressed in various cancers. mdpi.comnih.gov

Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent, nanomolar inhibition of FAK. mdpi.com For instance, compound 18 in one study showed an IC₅₀ of 5.4 nM against FAK, and compound 21 exhibited an IC₅₀ of 1.89 nM. mdpi.com Given that FAK and Pyk2 share structural homology, many FAK inhibitors also show activity against Pyk2. medchemexpress.com While specific inhibitory data for this compound against FAK and Pyk2 is not detailed in the reviewed literature, the potent activity of its derivatives underscores the importance of this chemical class in targeting these kinases.

Leucine-Rich Repeat Kinase 2 (LRRK2) Modulation

Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2) are linked to an increased risk of Parkinson's disease, making its kinase activity a key therapeutic target. nih.govdovepress.com The pyrrolo[2,3-d]pyrimidine core has been successfully utilized to create potent and selective LRRK2 inhibitors. nih.govacs.org

Researchers have developed derivatives, such as PF-06447475, which contains a 7H-pyrrolo[2,3-d]pyrimidin-5-yl core and demonstrates high potency and brain penetration. nih.gov Another study identified a 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series with potent LRRK2 inhibitory activity. nih.gov Although these examples have different substitution patterns from this compound, they confirm the suitability of the pyrrolopyrimidine scaffold for engaging the LRRK2 kinase domain.

Interaction with pp60c-Src Tyrosine Kinase

The Src family of protein tyrosine kinases, particularly the proto-oncogene pp60c-Src, are crucial regulators of cell growth, differentiation, and survival. Their dysregulation is often implicated in cancer. A novel class of 7-substituted-5-aryl-pyrrolo[2,3-d]pyrimidines has been identified as potent inhibitors of pp60c-Src. nih.gov Furthermore, studies on pyrrolopyrimidine-based inhibitors targeting apicomplexan kinases have also evaluated their activity against human Src, indicating a potential for cross-reactivity and broader application. nih.gov This suggests that derivatives of this compound could be developed to target this important oncogenic kinase.

Mechanisms of Kinase Inhibition

ATP-Competitive Binding Modes (e.g., Type I vs. Type II Inhibitors)

Inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold predominantly function as ATP-competitive inhibitors, which are classified as Type I inhibitors. mdpi.comsemanticscholar.org This mechanism involves the inhibitor binding to the active site of the kinase in its active conformation, directly competing with the endogenous ATP substrate. semanticscholar.org

The binding is characterized by key hydrogen bond interactions between the pyrrolopyrimidine core and the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. mdpi.com Specifically, the nitrogen atoms of the pyrimidine (B1678525) ring and the amine group at the C-4 position can form hydrogen bonds with backbone residues in the hinge region, mimicking the interactions of the adenine (B156593) portion of ATP. mdpi.comsemanticscholar.org Docking studies of pyrrolo[2,3-d]pyrimidine derivatives in the PfCDPK4 active site confirm expected hydrogen-bonding interactions with key amino acids in the hinge region. nih.gov This ATP-competitive binding mode is a common feature for this class of compounds across various kinase targets, including FAK, LRRK2, and PfCDPKs. mdpi.comnih.gov

Allosteric Modulation and Non-ATP Competitive Binding

The reviewed literature does not provide significant evidence for allosteric modulation or non-ATP competitive binding as a primary mechanism of action for this compound or its close derivatives. While some kinase inhibitors act at sites remote from the ATP-binding pocket (allosteric or Type III/IV inhibitors), the pyrrolo[2,3-d]pyrimidine class is consistently characterized by its ATP-competitive mechanism. semanticscholar.org Research into allosteric modulators has tended to focus on different heterocyclic scaffolds, such as thieno[2,3-d]pyrimidines for targeting dopamine (B1211576) receptors. mdpi.com Therefore, the biological activity of the this compound scaffold is primarily attributed to its function as a competitive inhibitor at the ATP-binding site.

Hydrogen Bonding Networks and Hydrophobic Interactions in Protein Binding Pockets

The pyrrolo[3,2-d]pyrimidine scaffold serves as a core structure for various kinase inhibitors, and its binding mechanism often involves a combination of hydrogen bonds and hydrophobic interactions within the target protein's active site. Molecular docking studies on derivatives of this scaffold have provided insights into these interactions.

For instance, when targeting the Kinase Insert Domain Receptor (KDR), the 1-nitrogen of the pyrrolo[3,2-d]pyrimidine core is predicted to form a crucial hydrogen bond with the backbone amide of Cys917 in the hinge region of the kinase. mdpi.com This interaction is a common feature for many kinase inhibitors and helps to anchor the molecule in the ATP-binding pocket.

Furthermore, the planar bicyclic ring system of the pyrrolo[3,2-d]pyrimidine scaffold facilitates significant hydrophobic interactions with nonpolar residues in the binding pocket. In the colchicine (B1669291) binding site of tubulin, this scaffold has been shown to form hydrophobic interactions with amino acids such as Alaα180, Valα181, Leuβ248, Asnβ258, and Lysβ352. nih.gov Similarly, in studies involving other pyrrolo[3,2-d]pyrimidine derivatives, the core structure engages in hydrophobic contacts with residues like Leuα252, Alaα316, Leuβ248, Alaβ250, and Leuβ255. nih.gov These interactions are vital for the stability and affinity of the ligand-protein complex.

Investigation of Other Molecular Targets

Microtubules are critical components of the cellular cytoskeleton and are a well-established target for anticancer agents. mdpi.com Certain derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been identified as potent microtubule targeting agents (MTAs). nih.gov Specifically, a series of 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines have been reported to inhibit tubulin assembly and bind at the colchicine site. nih.gov However, specific studies confirming the direct binding or inhibition of microtubules by this compound have not been prominently featured in the reviewed literature. The activity of MTAs is often highly dependent on the specific substitutions on the core scaffold, and thus, direct activity for the 7-iodo variant cannot be assumed.

The pyrrolo[3,2-d]pyrimidine framework has been successfully utilized to develop inhibitors for a range of enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

Kinase Insert Domain Receptor (KDR): Derivatives of pyrrolo[3,2-d]pyrimidine have been investigated as non-ATP competitive (Type II) inhibitors of KDR, also known as VEGFR-2. mdpi.comnih.gov KDR is a key receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. mdpi.com

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): In the search for novel anticancer agents, new series of fused pyrrolo[3,2-d]pyrimidines have been designed and synthesized as potent inhibitors of both EGFR and CDK2. tandfonline.comnih.govresearchgate.net EGFR is a receptor tyrosine kinase often overexpressed in tumors, while CDK2 is a key regulator of the cell cycle. The ability to target both pathways is a promising strategy in cancer therapy. nih.gov

Other Receptor Tyrosine Kinases: In addition to KDR and EGFR, the broader class of 7-substituted pyrrolo[3,2-d]pyrimidines has shown inhibitory activity against other proangiogenic receptor tyrosine kinases, including platelet-derived growth factor receptor-β (PDGFR-β). nih.gov

Cellular Pathway Perturbations

Research into halogenated pyrrolo[3,2-d]pyrimidines has shed light on their effects on critical cellular pathways, particularly those governing cell division and survival. These studies often highlight the significant impact of halogen substitution, such as iodine at the C7 position, on the compound's biological activity.

Studies on 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, a compound structurally related to this compound, have demonstrated a distinct impact on cell cycle progression. In studies using the triple-negative breast cancer cell line MDA-MB-231, this 7-iodo derivative was found to induce cell cycle arrest at the G2/M checkpoint. nih.govnih.gov This halt in the cell cycle prevents the cell from entering mitosis, ultimately inhibiting cell division. This effect was observed alongside the induction of apoptosis, suggesting a coordinated mechanism to control cancer cell proliferation. nih.gov

The introduction of an iodine atom at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold has been shown to markedly enhance cytotoxic and antiproliferative properties. nih.gov Research on halogenated derivatives revealed that 7-iodo substitution significantly increases potency against various cancer cell lines, reducing the half-maximal inhibitory concentration (IC50) to sub-micromolar levels. nih.govnih.gov

For example, 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (Compound 2 in the study) showed a 5- to 20-fold increase in antiproliferative activity compared to its non-iodinated counterpart (Compound 1 ). nih.gov Unlike the non-iodinated version, which primarily caused cell cycle arrest with little evidence of apoptosis, the 7-iodo derivative robustly induced programmed cell death (apoptosis) in MDA-MB-231 cells. nih.govnih.gov This suggests that the 7-iodo substitution not only enhances potency but also alters the primary mechanism of cytotoxicity, shifting it towards the active induction of cell death.

Antiproliferative Activity (IC50, µM) of a 7-Iodo-pyrrolo[3,2-d]pyrimidine Derivative
CompoundL1210MOLM-14MIA-PaCa-2MDA-MB-231
1: 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine6.02.44.34.3
2: 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine0.30.20.90.8

Induction of Programmed Cell Death (Apoptosis, Necroptosis)

Research into the pyrrolopyrimidine scaffold, to which this compound belongs, has indicated its potential to induce programmed cell death, a critical mechanism in anticancer activity. While direct studies on this compound are limited, investigations into related derivatives provide insight into the pro-apoptotic capabilities of this class of compounds.

Apoptosis: A study on a 7-H-pyrrolo[2,3-di]pyrimidine derivative (7-HPPD) demonstrated its capacity to inhibit the growth and proliferation of glioma cells by inducing apoptosis. ajol.info Treatment of U251 and U87 glioma cell lines with this derivative led to significant increases in the apoptotic cell population, characterized by chromatin condensation and the presence of apoptotic bodies. ajol.info Furthermore, the 7-HPPD compound was found to arrest the cell cycle at the G0/G1 phase. ajol.info These findings suggest that the pyrrolopyrimidine core structure is a viable scaffold for developing agents that can trigger apoptotic pathways in cancer cells. ajol.info

Necroptosis: Necroptosis is a form of regulated, caspase-independent cell death that, unlike apoptosis, involves lytic cell death and the release of cellular contents, which can provoke an inflammatory response. Key mediators of this pathway include receptor-interacting protein kinase 3 (RIPK3) and mixed lineage kinase domain-like (MLKL) protein. nih.govnih.gov Upon activation, RIPK3 phosphorylates MLKL, leading to MLKL oligomerization, translocation to the plasma membrane, and subsequent membrane permeabilization. nih.govnih.gov Currently, there is no specific research documented in the available literature that directly investigates the role of this compound in the induction of necroptosis.

Effects on Cellular Migration and Invasion

Based on a review of the available scientific literature, there is no direct research detailing the specific effects of this compound on the processes of cellular migration and invasion. These processes are hallmarks of cancer metastasis and are critical areas of investigation in the development of novel anticancer agents. Further research is required to determine if this compound or its derivatives possess the ability to modulate these complex cellular behaviors.

Synergistic Research in Combination Therapies (e.g., with antimicrobial peptides)

Combination therapy, which utilizes multiple therapeutic agents with different mechanisms of action, is a promising strategy to enhance efficacy and combat the development of resistance. nih.gov The combination of antimicrobial peptides (AMPs) with conventional antibiotics or other small molecules has gained significant attention for its potential to create synergistic effects, where the combined effect is greater than the sum of the individual effects. nih.govnih.govfrontiersin.org AMPs can increase the permeability of bacterial membranes, facilitating the entry of other drugs. frontiersin.org

Research into halogenated pyrrolopyrimidines, a class that includes this compound, has shown significant potential for synergistic activity with antimicrobial peptides against resistant bacteria. A study investigating a series of 6-aryl-7H-pyrrolo [2,3-d] pyrimidin-4-amines found that compounds with a bromo or iodo substitution demonstrated potent activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov

Notably, when these potent halogenated compounds were combined with the antimicrobial peptide betatide, a significant synergistic effect was observed. The MIC value of the compounds was reduced four-fold to 1-2 mg/L, highlighting a substantial enhancement of their antibacterial efficacy. nih.gov This suggests that the pyrrolopyrimidine derivative likely weakens the bacterial defenses, allowing the antimicrobial peptide to exert its effect more potently.

The table below summarizes the findings on the synergistic activity of a representative iodo-substituted pyrrolopyrimidine derivative with an antimicrobial peptide. nih.gov

Compound/CombinationOrganismMIC (mg/L)
Iodo-substituted pyrrolopyrimidine derivativeStaphylococcus aureus8
Iodo-substituted pyrrolopyrimidine derivative + BetatideStaphylococcus aureus1-2

This synergistic approach is a critical area of research, as combining agents with different modes of action can make it more difficult for bacteria to develop resistance. nih.gov The promising results from related halogenated pyrrolopyrimidines underscore the potential utility of this compound in future combination therapy research. nih.gov

Advanced Research and Future Directions for 7 Iodo 5h Pyrrolo 3,2 D Pyrimidin 4 Amine

Design and Synthesis of Novel Derivative Classes

The core structure of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a versatile template for the synthesis of a wide range of derivatives with potentially enhanced biological activity and improved pharmacokinetic properties.

Nucleoside Analogs and Prodrug Development

The synthesis of nucleoside analogs from pyrrolopyrimidine scaffolds is a well-established strategy in the development of antiviral and anticancer agents. While specific research on the synthesis of nucleoside analogs directly from this compound is not extensively documented, the chemical reactivity of the related 7-deazapurine (pyrrolo[2,3-d]pyrimidine) system provides a strong precedent. For instance, the isomeric compound 7-iodo-2'-deoxytubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside, has been utilized as a precursor for a variety of 7-substituted derivatives through palladium-catalyzed cross-coupling reactions. nih.gov This suggests that this compound could similarly serve as a key intermediate for the synthesis of novel nucleoside analogs.

The development of prodrugs is another critical area of research aimed at improving the delivery and efficacy of therapeutic compounds. Prodrug strategies for amine-containing compounds are particularly relevant for this compound. mdpi.com These strategies often involve the temporary modification of the amine group to enhance properties such as solubility, membrane permeability, and metabolic stability. mdpi.com Common prodrug approaches for amines include the formation of carbamates, amides, and N-acyloxyalkyl derivatives, which can be designed to undergo enzymatic or chemical cleavage in vivo to release the active parent drug. mdpi.com The application of such strategies to this compound could lead to derivatives with superior therapeutic profiles.

Covalent Inhibitor Design

The presence of an iodine atom on the pyrrolo[3,2-d]pyrimidine scaffold of this compound makes it an attractive candidate for the design of covalent inhibitors. Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to prolonged duration of action and increased potency. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isomer of the core structure of the target compound, has been successfully employed in the development of selective covalent irreversible inhibitors of kinases such as Interleukin-2-inducible T-cell kinase (Itk). nih.gov In these inhibitors, a reactive group is typically attached to the scaffold, which then forms a covalent bond with a specific amino acid residue in the active site of the target protein. nih.gov

The iodine atom in this compound can serve as a handle for introducing various reactive groups through cross-coupling reactions. Alternatively, the inherent reactivity of the carbon-iodine bond could potentially be exploited for direct covalent modification of the target protein, although this is a less common strategy. The design of such inhibitors would involve careful consideration of the target protein's active site architecture to ensure selective and efficient covalent bond formation.

Bifunctional Compounds and Proteolysis-Targeting Chimeras (PROTACs)

Bifunctional compounds, particularly Proteolysis-Targeting Chimeras (PROTACs), represent a revolutionary approach in drug discovery that induces the degradation of target proteins rather than simply inhibiting their activity. nih.gov A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

The pyrrolo[3,2-d]pyrimidine scaffold of this compound can serve as a potential ligand for various protein targets, particularly kinases. mdpi.com By attaching a suitable linker and an E3 ligase-recruiting ligand to this scaffold, it is conceivable to design PROTACs that target specific proteins for degradation. For example, research on pyrazolo[3,4-d]pyrimidine-based PROTACs has demonstrated the feasibility of this approach for the dual degradation of targets like IGF-1R and Src. nih.gov The iodine atom on the this compound core provides a convenient attachment point for the linker, facilitating the synthesis of a library of PROTAC candidates.

Crystallographic Studies for High-Resolution Structural Insights

Crystallographic studies are indispensable for understanding the three-dimensional structure of molecules and their interactions with biological targets at an atomic level.

X-ray Co-crystallography of Ligand-Protein Complexes

X-ray co-crystallography is a powerful technique used to determine the precise binding mode of a ligand within the active site of its target protein. While there are no specific published co-crystal structures of this compound or its direct derivatives complexed with a protein, studies on related pyrrolo[3,2-d]pyrimidine derivatives have provided valuable insights. For instance, molecular docking studies of pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of the Kinase Insert Domain Receptor (KDR) have elucidated the key interactions within the ATP-binding site. mdpi.com These studies have shown that the pyrrolo[3,2-d]pyrimidine core can form crucial hydrogen bonds with hinge region residues of the kinase. mdpi.com

Future co-crystallography studies with this compound derivatives and their protein targets would be invaluable for structure-based drug design. Such studies would reveal the precise orientation of the inhibitor, the role of the iodine atom in binding, and provide a rational basis for designing more potent and selective inhibitors.

Solid-State Structural Characterization of Compounds

The solid-state structural characterization of a compound through single-crystal X-ray diffraction provides definitive information about its molecular geometry, conformation, and intermolecular interactions in the crystalline state. While the crystal structure of this compound itself is not publicly available, the crystallographic analysis of related heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, highlights the type of detailed structural information that can be obtained. mdpi.comresearchgate.net These studies reveal precise bond lengths, bond angles, and the planarity of the ring systems, as well as how the molecules pack in the crystal lattice through intermolecular interactions like hydrogen bonding and π-stacking. mdpi.comresearchgate.net

Obtaining the crystal structure of this compound and its derivatives would be a crucial step in its development. This information is not only important for confirming the chemical structure but also for understanding its physicochemical properties, such as solubility and stability, which are critical for formulation and drug development.

Development as Chemical Probes for Biological Research

The presence of an iodine atom on the pyrrolo[3,2-d]pyrimidine core of this compound makes it a valuable precursor for the development of chemical probes. The carbon-iodine bond is amenable to various coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of diverse functional groups. This chemical versatility is crucial for designing probes that can be used to study biological systems.

One of the primary applications of such iodinated precursors is in the synthesis of radiolabeled ligands for positron emission tomography (PET) imaging. By replacing the stable iodine atom with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, researchers can create imaging agents to visualize and quantify the distribution of specific molecular targets in vivo. While direct radiolabeling studies on this compound are not extensively documented, the principle is well-established for similar iodinated heterocyclic compounds.

Furthermore, the iodo-substituent can be leveraged to attach fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. These modifications transform the core molecule into a versatile tool for a range of biological assays:

Fluorescent Probes: For use in fluorescence microscopy and flow cytometry to visualize the localization of the target protein within cells and tissues.

Biotinylated Probes: For use in pull-down assays to identify the binding partners of the target molecule.

Photoaffinity Probes: For covalently labeling the target protein upon photoactivation, enabling its identification and characterization.

The development of such probes is contingent on the biological target of the parent molecule. Given that pyrrolo[3,2-d]pyrimidine derivatives are known to interact with a variety of enzymes, particularly kinases, chemical probes derived from this compound could be instrumental in elucidating the roles of these enzymes in health and disease.

Table 1: Potential Applications of this compound in Chemical Probe Development

Probe TypeModificationApplication
Radiolabeled LigandReplacement of Iodine with a radioisotope (e.g., ¹²⁴I)Positron Emission Tomography (PET) imaging
Fluorescent ProbeAttachment of a fluorophoreCellular imaging, target localization
Affinity ProbeAttachment of a biotin tagProtein pull-down assays, interaction studies
Photoaffinity ProbeIncorporation of a photo-reactive groupCovalent labeling and identification of target proteins

Exploration in Emerging Therapeutic Areas (e.g., rare diseases, antimicrobial resistance)

The structural motif of this compound serves as a valuable starting point for the exploration of new therapeutic agents, particularly in areas with significant unmet medical needs such as rare diseases and antimicrobial resistance.

Rare Diseases: Many rare diseases have a genetic basis and are linked to the dysfunction of specific proteins, including kinases. The pyrrolo[3,2-d]pyrimidine scaffold is a well-established kinase inhibitor pharmacophore. By utilizing this compound as a synthetic intermediate, medicinal chemists can generate libraries of derivatives to screen against kinases implicated in rare diseases. The iodine atom provides a handle for introducing a wide array of substituents, allowing for the fine-tuning of potency and selectivity for the target kinase.

Antimicrobial Resistance: The emergence of drug-resistant pathogens is a critical global health threat. There is an urgent need for new antimicrobial agents with novel mechanisms of action. Research into related pyrrolopyrimidine structures has shown promise in this area. For instance, derivatives of the isomeric 7H-pyrrolo[2,3-d]pyrimidine have been investigated as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases, which are crucial for the life cycle of the malaria parasite. The synthesis of these inhibitors often involves an iodinated pyrrolopyrimidine intermediate, highlighting the potential utility of compounds like this compound in the development of new antiparasitic drugs.

Similarly, the antifungal potential of various heterocyclic compounds is an active area of research. While specific studies on the antifungal activity of this compound are not prominent, the broader class of pyrimidine (B1678525) derivatives has been explored for this purpose. The ability to diversify the structure of this compound through reactions at the iodine position makes it an attractive starting point for the synthesis of novel antifungal candidates.

Table 2: Research Directions in Emerging Therapeutic Areas

Therapeutic AreaRationalePotential Molecular Targets
Rare Diseases Pyrrolopyrimidine core is a known kinase inhibitor scaffold.Aberrantly regulated kinases in genetic disorders.
Antimicrobial Resistance Need for novel antimicrobial agents.Essential enzymes in bacteria, fungi, and parasites (e.g., protein kinases).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine?

  • Methodology : The compound can be synthesized via condensation of iodinated precursors with aldehydes, followed by Boc protection. For example, describes using 3-amino-2-cyanopyrrole derivatives reacted with iodinating agents under reflux conditions (e.g., methanol/ammonia or DMF with heat). Boc protection is critical to stabilize intermediates . highlights the use of hydrochloride salts to improve solubility during purification, with yields optimized by adjusting reaction times (6–8 hours) and solvents (e.g., ethanol-DMF mixtures) .

Q. How is the compound characterized post-synthesis?

  • Methodology : Key techniques include:

  • 1H/13C NMR : Assign chemical shifts to confirm regiochemistry and purity. For example, reports δ ~6.5 ppm for pyrrole protons and δ ~160 ppm for pyrimidine carbons .
  • HRMS : Validate molecular weight (e.g., calculated vs. experimental m/z within 0.001 Da) .
  • Melting Point : Used as a purity indicator (e.g., 253–260°C in ) .
  • TLC : Monitor reaction progress (e.g., Rf values in CHCl3:MeOH systems) .

Q. What purification strategies are effective for this compound?

  • Methodology : Recrystallization from ethanol-DMF () or ethanol ( ) removes impurities. Hydrochloride salt formation ( ) enhances crystallinity. Column chromatography with silica gel and CHCl3:MeOH gradients is recommended for polar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodology :

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. alcohols (methanol). shows higher yields in DMF due to improved reactant solubility .
  • Catalyst Use : Acidic conditions (e.g., p-toluenesulfonic acid in ) accelerate condensations .
  • Computational Design : ICReDD’s approach () combines quantum chemical calculations (e.g., transition state modeling) and experimental feedback to identify optimal parameters (temperature, stoichiometry) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Assign ambiguous signals. For example, uses HSQC to correlate pyrrole C-H environments .
  • Isotopic Labeling : Introduce 15N or 13C labels to track regiochemistry during synthesis (inspired by ’s HRMS validation) .
  • Cross-Referencing : Compare with analogs in (e.g., 4-chloro-5-ethyl derivatives’ NMR shifts) to identify substituent effects .

Q. What computational tools aid in designing reactions for pyrrolo-pyrimidine derivatives?

  • Methodology :

  • Reaction Path Search : Use quantum mechanics (e.g., DFT) to model iodination steps and predict activation energies (as in ’s ICReDD framework) .
  • Machine Learning : Train models on existing datasets (e.g., reaction yields from and ) to predict optimal conditions for new derivatives .

Q. How to evaluate the biochemical activity of this compound?

  • Methodology :

  • Kinase Inhibition Assays : Adapt protocols from , which tested similar compounds against EGFR and CDK2 via fluorescence polarization .
  • Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations (e.g., ’s hydrochloride salts improve bioavailability) .
  • SAR Analysis : Compare with non-iodinated analogs ( ) to assess iodine’s role in target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.